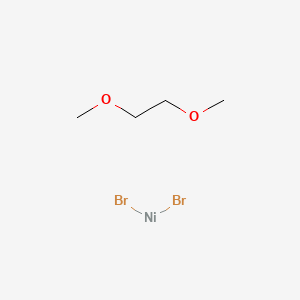

Nibr2(dme)

Properties

IUPAC Name |

dibromonickel;1,2-dimethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2.2BrH.Ni/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSVJTYBTJCDFL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC.[Ni](Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Br2NiO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Description

Significance of Nickel(II) Complexes in Contemporary Coordination and Organometallic Chemistry

Nickel(II) complexes are coordination compounds featuring nickel in the +2 oxidation state. wisdomlib.orgwisdomlib.org These complexes hold significant importance in various chemical reactions and processes due to their unique properties and stability. wisdomlib.org Understanding their formation and behavior is crucial in coordination chemistry and catalysis, where their reactivity and ability to form bonds with diverse ligands are frequently exploited. wisdomlib.org Nickel(II) systems are abundant and have relevance in biological contexts. rsc.org The chemistry of nickel complexes and their use in homogeneous catalysis have seen significant development, emerging as key players alongside palladium in various transformations such as olefin polymerization, allylic substitution, cross-coupling, and oxidative coupling of unsaturated bonds. mdpi.com The ability of nickel complexes to access and cycle through multiple oxidation states (Ni⁰, Ni¹, Ni², Ni³) in a single catalytic cycle contributes to their exceptional capabilities in organic transformations. acs.org

The Strategic Role of 1,2-Dimethoxyethane (B42094) (dme) as a Labile Ligand in Transition Metal Chemistry

1,2-Dimethoxyethane (dme) acts as a bidentate ethereal ligand in transition metal chemistry. Its strategic role stems from its ability to coordinate to metal centers and, crucially, its lability. This lability allows for facile displacement by other ligands, making dme complexes excellent starting materials for synthesizing new coordination compounds. In the case of NiBr₂(dme), the coordinated dme molecule enhances the solubility of NiBr₂ in organic solvents, which otherwise exhibits poor solubility. discourse.group The labile nature of the dme ligand in NiBr₂(dme) is key to its catalytic activity, as it permits easy ligand exchange during catalytic cycles.

Overview of NiBr2(dme) as a Versatile Precursor and Catalyst in Modern Synthetic Endeavors

NiBr₂(dme) is a versatile compound widely employed in synthetic chemistry as both a precursor and a catalyst. evitachem.com It serves as a starting material for the synthesis of a variety of nickel(II) complexes with specific ligands. sigmaaldrich.com The reaction of NiBr₂(dme) with different ligands allows for the formation of nickel complexes with varied coordination geometries, including tetrahedral, square planar, and distorted square planar arrangements. Beyond its role as a precursor, NiBr₂(dme) functions as a Lewis acid catalyst in organic synthesis. sigmaaldrich.com Its catalytic applications include cross-coupling reactions, polymerization reactions, and the selective transformation of ethylene (B1197577) into higher-order products. sigmaaldrich.comresearchgate.net

Delimitation of Research Scope: Focusing on Fundamental Insights and Applied Methodologies

This article focuses on the fundamental chemical insights and applied methodologies related to NiBr₂(dme). The scope is delimited to its synthesis, structural characteristics, its function as a precursor in the synthesis of other nickel complexes, and its applications as a catalyst in various organic transformations, supported by detailed research findings. Excluded from this scope are discussions on dosage, administration, safety profiles, and adverse effects.

Synthesis and Structural Characteristics of NiBr2(dme)

Synthetic Routes and Practical Considerations

A common method for synthesizing NiBr₂(dme) involves stirring a suspension of anhydrous NiBr₂ in dimethoxyethane under reflux conditions for an extended period, typically 2-3 days. discourse.grouprsc.org This process allows for the coordination of dme to the nickel center. discourse.group While NiBr₂(dme) can be purchased from chemical vendors, in-house preparation might be preferred for larger quantities. discourse.group A modified synthesis starting from NiBr₂ trihydrate has also been reported as a more convenient route compared to procedures starting from NiCl₂ hydrate. discourse.group

Practical considerations during synthesis and handling include the necessity for anhydrous conditions due to the sensitivity of NiBr₂(dme) to moisture, which can lead to degradation. discourse.group The use of molecular sieves and an inert atmosphere is standard practice. discourse.group Purification can be achieved through Soxhlet extraction with DME. discourse.group NiBr₂(dme) is stable to oxygen but sensitive to moisture, requiring storage under inert atmosphere or submerged in non-polar solvents. discourse.group

Crystallographic and Spectroscopic Characterization

Nickel(II) bromide ethylene glycol dimethyl ether complex features a coordination environment where the nickel ion is coordinated by two bromide ions and one molecule of 1,2-dimethoxyethane. evitachem.com The coordination geometry around the nickel center can vary depending on the ligands present, including tetrahedral, square planar, and distorted square planar geometries.

Crystallographic studies, such as X-ray diffraction, are crucial for determining the molecular structure and coordination environment of nickel complexes derived from NiBr₂(dme). For instance, the reaction of NiBr₂(dme) with specific ligands has allowed for the determination of structures ranging from four-coordinate mononuclear species to five-coordinate and even six-coordinate polymeric frameworks. researchgate.net Spectroscopic methods like ¹H NMR are also employed to characterize these complexes, providing valuable information about their solution behavior, including the disposition of ligands and spin states. nih.govacs.org

NiBr2(dme) as a Precursor for Nickel Complex Synthesis

NiBr₂(dme) serves as a fundamental building block for the synthesis of a wide array of nickel(II) complexes. Its utility as a precursor lies in the lability of the coordinated dme ligand, which is readily displaced by other incoming ligands. This allows for the facile preparation of new nickel complexes with tailored ligand environments, which is essential for developing catalysts with specific reactivities and selectivities.

Synthesis of Well-Defined Nickel(II) Complexes with Diverse Ligands

The reaction of NiBr₂(dme) with various ligands is a common strategy for synthesizing well-defined nickel(II) complexes. For example, it reacts with the lithium salt of a sulfonamido-imine ligand to yield a four-coordinate nickel bromide complex. Similarly, the reaction with diimine ligands can lead to complexes exhibiting enhanced catalytic activity. evitachem.com NiBr₂(dme) has been used to synthesize nickel complexes with bis(pyrazolyl)methane ligands, where the nickel center coordinates two bromine and two nitrogen atoms in a tetrahedral environment. nih.gov The reaction with a PN-chelate phosphaalkene ligand afforded a dimeric nickel complex bridged by bromide ligands. acs.org

These reactions highlight the versatility of NiBr₂(dme) in forming complexes with different types of ligands, including nitrogen-based, phosphorus-based, and mixed-donor ligands. The resulting complexes can exhibit a range of coordination numbers and geometries, dictated by the steric and electronic properties of the ancillary ligands.

Influence of Ligand Structure on Complex Properties and Reactivity

The structure of the ligand coordinated to the nickel center in complexes derived from NiBr₂(dme) profoundly influences the properties and reactivity of the resulting complex. The steric and electronic properties of the ligands can impact the coordination geometry, spin state, stability, and catalytic performance of the nickel complex. rsc.orgacs.orgmdpi.com

For instance, in ethylene oligomerization catalyzed by NiBr₂(dme)-derived complexes, the ligand structure strongly influences the selectivity towards specific oligomers like butenes or hexenes. mdpi.com Density functional theory calculations have provided insights into how variations in ligand structure affect catalytic performance. evitachem.comacs.org The bite angle of diphosphine ligands, for example, has been shown to have a significant effect on the activity of nickel catalysts in ethylene dimerization. acs.org The flexibility of a pendent pyridyl donor in a ligand was found to allow for a seesaw structure with nickel, not limited to planar and octahedral preferences. nsf.gov

Data illustrating the influence of ligand structure on catalytic outcomes can be presented in tables, detailing reaction conditions, the specific ligand used, and the resulting product distribution or activity.

Catalytic Applications of NiBr2(dme)

NiBr₂(dme) is widely recognized for its utility as a catalyst or precatalyst in various organic transformations. sigmaaldrich.com Its catalytic activity is attributed to the facile reduction of Ni(II) to lower oxidation states (Ni(0) or Ni(I)) under reductive conditions, and the lability of the dme ligand, which allows for the coordination of substrates.

NiBr2(dme) in Cross-Coupling Reactions

NiBr₂(dme) has been successfully employed in various nickel-catalyzed cross-coupling reactions, which are essential tools for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis. chemistryviews.orgacs.org These reactions often involve the coupling of alkyl halides or other electrophiles with nucleophiles or organometallic reagents.

A notable application is in cross-electrophile coupling reactions, which offer an advantage by circumventing the need for air-sensitive nucleophiles. acs.org Research has shown that NiBr₂(dme) can facilitate radical chain mechanisms in these couplings. For example, in a study involving the cross-coupling of glycosyl esters with bromoarenes and carboxylic acids, NiBr₂(dme) was used as the catalyst in conjunction with a photocatalyst and a ligand, effectively transforming furanoses and pyranoses into C-aryl and C-acyl glycosides. acs.org This method was applied to synthesize precursors for non-canonical biomolecules. acs.org

NiBr₂(dme) has also been utilized in reductive cyclization/cross-coupling reactions for the stereoselective construction of nonadjacent stereocenters. chemistryviews.org In such reactions, NiBr₂(dme) acts as the catalyst alongside chiral ligands, a reducing agent (like Zn), and additives, yielding products like oxindoles with high levels of enantioselectivity and diastereoselectivity. chemistryviews.org

Applications in Polymerization and Oligomerization

NiBr₂(dme) and complexes derived from it are active catalysts in polymerization and oligomerization reactions, particularly those involving olefins. evitachem.comsigmaaldrich.comresearchgate.net

It acts as a catalyst in the selective transformation of ethylene into higher-order products. sigmaaldrich.com When combined with co-catalysts like methylaluminoxane (B55162) (MAO), NiBr₂(dme) can catalyze the polymerization of ethylene. evitachem.comresearchgate.net Research has explored the use of NiBr₂(dme) to synthesize nickel complexes with diimine ligands, which then catalyze the oligomerization of ethylene to form butenes and hexenes. mdpi.com The structure of the diimine ligand significantly impacts the activity and selectivity of the catalyst in these oligomerization processes. mdpi.com

NiBr₂(dme) has also been used as a catalyst for the vinyl polymerization of norbornene and in the Kumada catalyst transfer polymerization for the preparation of poly(3-hexylthiophene) (P3HT), facilitating control over the molecular weight of the polymer. sigmaaldrich.com

Other Significant Catalytic Transformations

Beyond cross-coupling and polymerization, NiBr₂(dme) has been implicated in other significant catalytic transformations. It can function as a Lewis acid catalyst in various organic synthesis applications. sigmaaldrich.com

In a study focusing on the reduction of carboxylic acids to aldehydes, NiBr₂(dme) demonstrated superior performance compared to other nickel sources. Nickel complexes derived from NiBr₂(dme) have also been investigated as electrocatalysts, for example, in hydrogen evolution reactions. rsc.org

The mechanism of action in nickel-catalyzed reactions often involves the formation of carbon-carbon bonds and can proceed through radical intermediates. acs.org Studies have explored the generation of alkyl radicals through the activation of alkyl bromides by low-valent nickel species, leading to cross-coupling products. acs.org The ability of nickel centers to interact with and activate unsaturated organic molecules is a key aspect of their catalytic function. acs.org

NiBr2(dme) in Materials Science and Other Applications

While the primary focus of NiBr₂(dme) research is often in synthesis and catalysis, it also finds applications in materials science.

Precursor for Material Synthesis

NiBr₂(dme) serves as a precursor for the deposition of nickel-containing thin films. evitachem.comsigmaaldrich.com These thin films have applications in various fields, including electronics and coatings. evitachem.com Its use as a material synthesis precursor highlights its importance beyond purely molecular transformations. sigmaaldrich.com

Role in Coordination Chemistry Research

NiBr₂(dme) is a valuable tool in fundamental coordination chemistry research. It is utilized in academic research to study transition metal complexes and their reactivity patterns, contributing valuable insights into coordination chemistry mechanisms. evitachem.com Its reactions with various ligands allow for the exploration of different coordination environments and the synthesis of novel complexes with interesting structural and electronic properties. researchgate.netnih.gov

Nickel(II) bromide 1,2-dimethoxyethane (NiBr₂(dme)) is a pivotal compound in advanced chemical research. Its significance stems from its role as a readily available and reactive source of Ni(II), facilitated by the labile dme ligand. As a versatile precursor, it enables the synthesis of a diverse range of nickel complexes with tailored properties by reaction with various ligands. These derived complexes, as well as NiBr₂(dme) itself, are highly effective catalysts for numerous organic transformations, including various cross-coupling reactions, polymerization, and oligomerization processes. Furthermore, its application extends to materials science as a precursor for thin film deposition and its fundamental role in advancing coordination chemistry research. Continued exploration of NiBr₂(dme) and its derivatives promises further innovations in synthetic methodology and materials development.

Synthetic Methodologies and Optimized Preparative Routes for Nibr2 Dme

Established Synthetic Pathways for NiBr2(dme) from Nickel(II) Halides

One classical and straightforward method for preparing NiBr2(dme) involves the direct reaction of anhydrous nickel(II) bromide (NiBr2) with dimethoxyethane rsc.org. This method typically entails stirring a suspension of anhydrous NiBr2 in DME under reflux conditions for an extended period, often several days rsc.org. The coordination of DME to NiBr2 occurs during this process, leading to the formation of the complex .

An alternative and often more convenient route utilizes nickel(II) bromide trihydrate (NiBr2·3H2O) as the starting material, avoiding the need for rigorous initial drying of NiBr2 discourse.groupguidechem.com. A modified two-step procedure starting from NiBr2·3H2O has been reported to yield high purity NiBr2(dme) with excellent yield discourse.group. This method involves dissolving NiBr2·3H2O in ethanol, followed by the addition of DME and heating steps discourse.groupguidechem.com.

A summary of established synthetic methods is presented in Table 1.

| Method | Starting Material | Solvent(s) | Conditions | Yield | Remarks |

| Direct reflux | Anhydrous NiBr2 | Dimethoxyethane (DME) | Reflux for 2-3 days | Not specified | Simple, but long reaction time rsc.org |

| Modified two-step (from trihydrate) | NiBr2·3H2O | Ethanol, DME | Stepwise heating (60°C, 70°C, 85°C), inert atmosphere | ~98.8% | High yield, avoids water removal agents discourse.group |

| Stirring anhydrous NiBr2 in DME (less reliable) | Anhydrous NiBr2 | DME | Stirring several days | Variable | Can produce a mixture of complexes discourse.group |

Refinement of Reaction Conditions for Enhanced Purity and Yield in NiBr2(dme) Synthesis

Refinements to synthetic procedures focus on optimizing temperature, reaction time, and solvent ratios to maximize yield and purity. In the modified two-step synthesis from NiBr2·3H2O, specific heating steps at 60°C, 70°C, and 85°C are crucial for the efficient formation and precipitation of NiBr2(dme) discourse.groupguidechem.com. The removal of volatile solvents under vacuum after the initial heating steps helps drive the equilibrium towards product formation and removes water gradually discourse.group. Subsequent addition of anhydrous DME and heating to 85°C facilitates the precipitation of the desired salmon-colored product discourse.group. Cooling the reaction mixture to lower temperatures, such as -78°C, can further improve purity and crystallinity discourse.group.

Detailed research findings highlight that simply stirring anhydrous NiBr2 in DME for several days may lead to a mixture of NiBr2(dme)n compounds with varying stoichiometry (n=0-2), making it a less reliable method for obtaining the pure adduct discourse.group. The modified synthesis from the trihydrate circumvents issues related to water removal by strategically using solvent removal under vacuum discourse.group.

Advanced Techniques for Anhydrous and Inert Atmosphere Handling in NiBr2(dme) Preparation

NiBr2(dme) is sensitive to moisture, degrading to green solids upon exposure discourse.groupjove.com. Therefore, anhydrous conditions and an inert atmosphere are critical throughout its preparation and handling discourse.groupjove.com. Standard practice involves the use of molecular sieves to dry DME prior to synthesis discourse.group. Reactions are typically conducted under an inert atmosphere, such as argon or nitrogen, using techniques like Schlenk lines or gloveboxes to prevent exposure to moisture and oxygen discourse.groupjove.comrsc.orgnih.gov.

Using a dual-manifold vacuum line and maintaining an argon atmosphere are examples of advanced techniques employed to ensure anhydrous and inert conditions during the synthesis from NiBr2·3H2O discourse.group. Syringe or cannula transfer of solvents is also employed to minimize air exposure discourse.group.

Isolation and Purification Strategies for Air-Sensitive Nickel(II) Bromide Complexes

Isolation of NiBr2(dme) typically involves filtration of the precipitated solid product discourse.group. The filtered solid is then washed with anhydrous solvents, such as anhydrous diethyl ether, to remove impurities and excess solvent discourse.group. Drying the product under high vacuum is essential to remove residual solvents and obtain a dry powder discourse.group.

For further purification of crude NiBr2(dme), Soxhlet extraction with DME can be employed discourse.group. The product precipitates in the round-bottom flask during this process discourse.group. Storage of the isolated NiBr2(dme) should be under an inert atmosphere to maintain its integrity discourse.groupjove.com. Crude product can also be stored submerged in heptane (B126788) in air without significant degradation discourse.group.

Advanced Structural Elucidation and Solid State Characterization of Nibr2 Dme

Single-Crystal X-ray Diffraction Analysis of NiBr2(dme) and its Coordination Adducts

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique that provides detailed three-dimensional structural information at the atomic level ceitec.cz. It is extensively used to determine the precise arrangement of atoms, bond lengths, bond angles, and coordination geometries around the nickel center in NiBr2(dme) and its complexes formed with other ligands.

Studies involving the reaction of NiBr2(dme) with various ligands highlight the utility of SC-XRD in characterizing the resulting coordination adducts. For instance, the reaction of NiBr2(dme) with diimine ligands or imino-pyridyl ligands leads to the formation of new nickel complexes whose solid-state structures are determined by X-ray diffraction researchgate.netcore.ac.ukresearchgate.net. SC-XRD analysis has revealed that the coordination geometry around the nickel center can vary depending on the ligands involved, including tetrahedral, square planar, and distorted square planar geometries evitachem.com. In some cases, solvent molecules like THF can also be involved in the coordination sphere evitachem.com.

Research findings from SC-XRD analyses of Ni(II) complexes derived from NiBr2(dme) provide specific bond parameters. For example, in a dibromonickel complex formed with a diimine ligand, selected bond distances around the nickel center were reported, such as Ni1–Br1 at 2.3375(15) Å and Ni1–N1 at 2.028(5) Å. Corresponding bond angles, like Br1–Ni1–Br2 at 128.90(5)° and N1–Ni1–N2 at 83.7(2)°, were also determined researchgate.net. Another study on a nickel complex synthesized from NiBr2(dme) and an imino-pyridyl ligand reported Ni-N bond lengths of 1.897(3) Å and 1.845(2) Å, and bond angles such as N(1)–Ni(1)–N(2) at 83.55(12)° core.ac.uk. These detailed structural parameters obtained from SC-XRD are essential for understanding the electronic and steric influences of the ligands on the nickel center.

Determination of Coordination Geometries and Bond Parameters at the Nickel Center

SC-XRD allows for the precise determination of the coordination geometry adopted by the nickel(II) ion in NiBr2(dme) adducts. While anhydrous NiBr2 adopts an octahedral geometry in its solid state wikipedia.org, coordination with ligands like DME or other chelating agents can induce different geometries. Studies on complexes synthesized from NiBr2(dme) have confirmed the presence of various coordination environments, including square planar and distorted octahedral geometries, depending on the nature and denticity of the coordinating ligands evitachem.comresearchgate.netnih.gov.

Detailed bond lengths and angles provide quantitative insights into the interactions within the coordination sphere. For instance, in a study involving a nickel complex derived from NiBr2(dme), Ni-Br bond lengths were found to be around 2.53-2.54 Å, and Ni-N bond lengths were approximately 2.18-2.19 Å rsc.org. The bond angles around the nickel center reflect the distortion from ideal geometries, influenced by the bite angle of chelating ligands and steric interactions.

Here is an example of selected bond lengths and angles from a crystallographically characterized nickel complex synthesized using NiBr2(dme):

| Bond | Distance (Å) | Angle | Degrees (°) |

| Ni1–Br1 | 2.3375(15) | Br1–Ni1–Br2 | 128.90(5) |

| Ni1–Br2 | 2.3392(16) | Br1–Ni1–N1 | 104.45(15) |

| Ni1–N1 | 2.028(5) | Br1–Ni1–N2 | 113.19(15) |

| Ni1–N2 | 2.035(5) | Br2–Ni1–N2 | 104.02(15) |

| Br2–Ni1–N1 | 113.54(15) | ||

| N1–Ni1–N2 | 83.7(2) |

Spectroscopic Probes for Structural Insights in Condensed Phases

Vibrational spectroscopy (IR and Raman) and solid-state Nuclear Magnetic Resonance (NMR) provide complementary information to X-ray diffraction regarding the structure, bonding, and dynamics of molecules in condensed phases.

Vibrational Spectroscopy (IR, Raman) for Ligand-Metal Bonding Characterization

Infrared (IR) and Raman spectroscopy are powerful techniques for studying the vibrational modes of molecules, which are sensitive to changes in bonding and molecular structure ajol.info. These techniques can provide insights into the coordination of the DME ligand to the nickel center in NiBr2(dme) and the nature of the Ni-Br bonds.

Specific vibrational modes associated with the DME ligand, such as C-O stretches, are expected to shift upon coordination to the nickel ion due to changes in electron density and bond strengths. FT-IR spectroscopy has been used to identify ν(C-O) stretches from DME ligands around 1100 cm⁻¹ in nickel complexes .

Raman spectroscopy can provide information about symmetric vibrations and metal-ligand stretching modes that may be weak or absent in IR spectra. While direct vibrational spectroscopic data specifically for NiBr2(dme) is limited in the provided results, studies on related nickel complexes demonstrate the application of these techniques. For example, Raman spectroscopy has been used to study Ni-cofactors in biological systems, identifying characteristic vibrational modes linked to the nickel center nih.gov. Applying these techniques to NiBr2(dme) and its adducts can help characterize the Ni-O bonds formed with the DME ligand and the Ni-Br bonds.

Solid-State Nuclear Magnetic Resonance (NMR) for Ligand Environment and Dynamics

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local environment and dynamics of specific nuclei within a solid material. This technique is particularly useful for studying the arrangement and mobility of ligands in coordination complexes like NiBr2(dme).

Coordination Chemistry and Ligand Exchange Dynamics of Nibr2 Dme

Formation of Adducts with Diverse Donor Ligands (e.g., N-donors, P-donors)

NiBr2(dme) readily reacts with a variety of donor ligands to form new nickel(II) complexes, displacing the weakly bound DME molecule(s). This lability makes NiBr2(dme) a convenient starting material for synthesizing complexes with specific coordination geometries and electronic properties. evitachem.com The resulting coordination geometry around the nickel center can vary, including tetrahedral, square planar, and distorted square planar, depending on the nature and denticity of the incoming ligands.

Studies have shown the formation of adducts with both N-donor and P-donor ligands. For example, NiBr2(dme) reacts with 2-pyridinal-methyl-N-2,6-diisopropylphenylimine (an α-diimine N-donor ligand) in dichloromethane (B109758) to yield NiBr2(L) and [NiBrL2]Br complexes. researchgate.net The coordination mode of ligands can vary, leading to four-coordinate mononuclear species, five-coordinate mononuclear or dinuclear species, and even six-coordinate polymeric frameworks, as determined by X-ray crystallography. researchgate.net

Phosphine (B1218219) ligands are also commonly used to form adducts with NiBr2(dme). Reactions with diphosphine ligands, such as those based on xanthene backbones or bis(diphenylphosphino)(N-thioether)amines, lead to the formation of nickel(II) dibromide complexes where the phosphine ligands coordinate to the nickel center. researchgate.netresearchgate.netresearchgate.net The steric and electronic properties of these phosphine ligands significantly influence the resulting complex structure and catalytic activity. researchgate.netresearchgate.net For instance, diphosphonite ligands can react with NiBr2(dme) to form paramagnetic complexes with distorted tetrahedral coordination geometry. unam.mxuu.nl The reaction of NiBr2(dme) with bis(diphenylphosphino) dimethyl silane (B1218182) ligands also yields complexes where the phosphine ligand coordinates bidentately to the nickel center. researchgate.net

The formation of adducts is often achieved by reacting NiBr2(dme) with the desired ligand in a suitable solvent like THF, acetonitrile, or dichloromethane. researchgate.netacs.orgrsc.org The resulting complexes can be isolated and characterized by various techniques, including X-ray crystallography, IR spectroscopy, elemental analysis, and NMR spectroscopy (though some Ni(II) complexes are paramagnetic, precluding standard NMR characterization). researchgate.netresearchgate.netunam.mxd-nb.info

Kinetic and Thermodynamic Studies of Ligand Dissociation and Substitution Reactions

The catalytic activity of NiBr2(dme) and its derived complexes is intimately linked to the lability of the coordinated ligands and the kinetics and thermodynamics of ligand dissociation and substitution reactions. The facile displacement of the DME ligand is a key step that allows other substrates or ligands to coordinate to the nickel center and participate in catalytic cycles.

Ligand exchange is often a critical step in the mechanisms of reactions catalyzed by nickel complexes derived from NiBr2(dme). In cross-coupling reactions, for instance, ligand exchange can be the rate-determining step, potentially leading to a kinetic second-order dependence on the nickel catalyst. caltech.edu Computational studies, such as Density Functional Theory (DFT) calculations, are employed to model ligand dissociation energetics and correlate them with experimental observations like turnover frequencies in catalytic reactions.

Electrochemical studies can also provide insights into ligand exchange dynamics, particularly in redox-mediated processes. Cyclic voltammetry can reveal the redox behavior of nickel complexes and how it is affected by the presence of different ligands or substrates, indicating ligand coordination and dissociation events. rsc.org The rate constants for rapid ligand exchange can be determined using techniques like digital simulation of cyclic voltammograms. researchgate.net

Studies on bimetallic dinickel(II) complexes derived from NiBr2(dme) have investigated H2/D2 exchange reactions, which involve ligand exchange processes. These studies demonstrate the dynamic nature of hydride ligands and their exchange with external hydrogen isotopes, providing insights into potential reaction mechanisms involving oxidative addition and reductive elimination. acs.org

The stability of the formed adducts and the ease of ligand dissociation are influenced by the nature of the ligands and the reaction conditions. For example, the lability of nitrogen atoms in imine-thioether ligands affects the activity of nickel complexes in ethylene (B1197577) oligomerization, with less labile nitrogen leading to decreased activity. mdpi.com Steric hindrance and electronic properties of ligands also play a significant role in determining the kinetics and thermodynamics of ligand exchange and subsequent catalytic performance. researchgate.netresearchgate.net

Influence of Solvent Coordination and Dielectric Properties on NiBr2(dme) Solution Behavior

Solvent coordination can also influence the aggregation state of nickel complexes in solution. Techniques like diffusion-ordered NMR (DOSY) can be used to assess solution-state aggregation and how it is affected by the solvent, providing complementary information to solid-state structural data obtained from X-ray diffraction.

The synthesis of NiBr2(dme) itself involves refluxing NiBr2 in dimethoxyethane, highlighting the importance of DME as a coordinating solvent in its formation and stabilization. discourse.group However, the stoichiometry of the DME adduct can vary depending on the preparative and drying conditions, suggesting dynamic interactions between NiBr2 and DME in solution and solid states. illinois.edu

Probing Oligomerization and Polymerization Tendencies in Solution and Solid State

NiBr2(dme) and its derived complexes are widely investigated as catalysts and precatalysts in oligomerization and polymerization reactions, particularly for olefins like ethylene. evitachem.comresearchgate.netresearchgate.netresearchgate.netunam.mxd-nb.infomdpi.comnih.gov The ability of NiBr2(dme) to serve as a precursor for active catalysts in these processes is a significant area of research.

In ethylene oligomerization and polymerization, NiBr2(dme)-derived complexes, often activated by co-catalysts like methylaluminoxane (B55162) (MAO) or ethylaluminum dichloride (AlEtCl2), show significant catalytic activity. researchgate.netresearchgate.netresearchgate.netunam.mxd-nb.infonih.gov The structure of the supporting ligand in the nickel complex derived from NiBr2(dme) strongly influences the catalytic performance, including activity, selectivity towards specific oligomers (e.g., butenes, hexenes), and the molecular weight distribution of the resulting polymers. researchgate.netresearchgate.netd-nb.infomdpi.comnih.gov Bulky substituents on the ligand framework can enhance polymerization activity. researchgate.net

Studies have explored the relationship between ligand structure and catalytic outcomes. For instance, nickel complexes with N,N-bidentate ligands, α-diimine derivatives, iminopyridyl ligands, and phosphine-based ligands derived from NiBr2(dme) have been evaluated for ethylene polymerization and oligomerization. researchgate.netresearchgate.netd-nb.infomdpi.comnih.gov The nature of the halide (bromide vs. chloride) can also influence activity. d-nb.infonih.gov

The oligomerization and polymerization processes typically involve coordination of the olefin monomer to the nickel center, followed by migratory insertion into a growing alkyl chain. evitachem.com Chain termination steps, such as β-hydride elimination, lead to the formation of oligomers or polymers. evitachem.com The selectivity towards dimerization versus higher oligomerization or polymerization is influenced by factors like ligand structure, temperature, and co-catalyst. researchgate.netd-nb.infomdpi.comnih.gov

In the solid state, NiBr2(dme)-derived complexes can exhibit different structural features, including monomeric, dimeric, or even polymeric forms, as determined by techniques like X-ray crystallography. researchgate.netunam.mxcaltech.edu The tendency to form oligomeric or polymeric structures in solution can be probed using techniques like DOSY NMR, which can detect aggregation. The interconversion between different nuclearity species (e.g., mononuclear and dinuclear) has been observed and can be temperature-dependent, influencing the species present in solution and potentially affecting catalytic behavior. unam.mx The stability of these complexes in both solution and solid states is important for their application as catalysts or material precursors. d-nb.infonih.gov

Reactivity Profiles and Mechanistic Investigations of Nibr2 Dme Initiated Transformations

Fundamental Reactivity Pathways: Oxidative Addition, Reductive Elimination, Migratory Insertion

Nickel-catalyzed reactions initiated by NiBr2(dme) commonly involve fundamental steps such as oxidative addition, reductive elimination, and migratory insertion.

Oxidative Addition: This step typically involves the addition of a substrate (e.g., an organic halide) to a low-valent nickel species, increasing the oxidation state of nickel by two and forming new Ni-C or Ni-heteroatom bonds. In many cross-coupling reactions initiated by NiBr2(dme), a Ni(0) species, often generated in situ from the Ni(II) precatalyst, undergoes oxidative addition with an organic halide. oaepublish.comcaltech.edu However, oxidative addition to Ni(I) species has also been proposed, leading to Ni(III) intermediates. nih.govchemrxiv.orgnih.gov The nature of the organic electrophile influences the oxidative addition pathway; C(sp2) electrophiles tend to undergo two-electron oxidative addition, while C(sp3) electrophiles often proceed via a single-electron pathway initiated by halogen atom transfer. oaepublish.comoaes.cc

Reductive Elimination: This is the reverse of oxidative addition, where two ligands on the nickel center couple to form a new bond, and the nickel oxidation state decreases by two, regenerating the active catalyst or forming a product. Reductive elimination from Ni(II) or Ni(III) intermediates is a key step in forming the desired C-C or C-heteroatom bonds in many catalytic cycles. caltech.edunih.govthieme-connect.dechinesechemsoc.orgresearchgate.net

Migratory Insertion: This process involves the insertion of an unsaturated substrate (like an alkene or alkyne) into a Ni-C or Ni-H bond. This step is crucial in reactions such as polymerization and some cross-coupling reactions, leading to chain growth or the formation of new C-C bonds. thieme-connect.dechinesechemsoc.orgevitachem.com The mechanism can involve coordination of the substrate to the nickel center followed by insertion into a growing alkyl chain. evitachem.com

Elucidation of Active Species and Transient Intermediates in Catalytic Cycles

Identifying the active nickel species and transient intermediates is critical for understanding the detailed mechanisms of NiBr2(dme)-catalyzed reactions. While NiBr2(dme) is a Ni(II) precatalyst, the active species in many catalytic cycles are lower-valent nickel complexes, such as Ni(0) or Ni(I). oaepublish.comcaltech.eduacs.org

In reductive cross-coupling reactions, the Ni(II) precatalyst is typically reduced in situ by a reductant like zinc or manganese to generate lower oxidation state nickel species that enter the catalytic cycle. oaepublish.comchinesechemsoc.org For example, the reduction of Ni(II) by zinc is suggested to be the rate-determining step in some systems. oaepublish.com

Transient intermediates, such as Ni(I) and Ni(III) species, have been proposed and, in some cases, detected during catalytic cycles. nih.govchemrxiv.orgnih.govresearchgate.net These intermediates play crucial roles in radical pathways and single-electron transfer processes. oaepublish.comoaes.cc For instance, in electrochemical reactions, cathodically generated Ni(I) species can undergo oxidative addition with aryl halides to form Ni(III) intermediates. nih.govchemrxiv.org Stable Ni(II) aryl amido intermediates have also been identified as key species in controlling selectivity in electrochemical aryl amination reactions. nih.govchemrxiv.orgresearchgate.net

The nature of the ligands present can significantly influence the stability and reactivity of these intermediates. Nitrogen ligands, for example, tend to favor radical pathways when C(sp3) electrophiles are involved. oaepublish.comoaes.cc

Spectroscopic (e.g., in-situ NMR, UV-Vis, EPR) and Electrochemical Studies of Redox Processes

Spectroscopic and electrochemical techniques are powerful tools for probing the redox behavior of NiBr2(dme) and identifying transient species formed during catalysis.

Electrochemical Studies (CV): Cyclic voltammetry (CV) is widely used to study the redox properties of nickel complexes and to identify different oxidation states accessible under reaction conditions. CV studies of NiBr2(dme) in the presence of ligands can reveal quasi-reversible redox signals corresponding to Ni(II)/Ni(I) couples. nih.govacs.orgrsc.orgnsf.gov The redox potential of the Ni catalyst can influence the efficiency of steps like oxidative addition, particularly for electron-rich substrates. rsc.org Electrochemical studies can also help determine if a redox event corresponds to a single-electron (Ni(II)/Ni(I)) or two-electron (Ni(II)/Ni(0)) transfer. nih.gov

UV-Vis Spectroscopy: UV-Vis spectroscopy can be used to monitor changes in the electronic structure of nickel complexes upon addition of substrates or reductants, providing insights into coordination events and the formation of new species. nih.govchemrxiv.orgacs.orgrsc.orgnih.govgoettingen-research-online.de For example, changes in absorption peaks upon amine addition to NiBr2(dme) indicate coordination. nih.govchemrxiv.orgrsc.org UV-Vis can also be used to track the formation of specific intermediates, such as Ni(II) aryl amido species. nih.govchemrxiv.org

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for detecting and characterizing paramagnetic nickel species, such as Ni(I) (d9, S=1/2) and some Ni(III) species. nih.govresearchgate.netacs.orgnih.govnih.gov In-situ EPR studies can provide direct evidence for the involvement of these intermediates in catalytic cycles. acs.orgnsf.gov The absence of an EPR signal can suggest the presence of diamagnetic species, such as certain Ni(0) or Ni(II) complexes. nih.gov

These techniques, often used in combination, provide experimental evidence for proposed mechanistic steps and the nature of the active species.

Computational Modeling (e.g., DFT) for Reaction Pathway Elucidation and Energy Landscapes

Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental studies by providing detailed insights into reaction pathways, transition states, and energy landscapes. nih.govresearchgate.netrsc.orgnih.govresearchgate.netnih.govchemrxiv.orgresearchgate.net

DFT calculations can help:

Elucidate the feasibility of proposed mechanisms, including oxidative addition, reductive elimination, and migratory insertion steps. nih.govchinesechemsoc.orgresearchgate.netresearchgate.netnih.govchemrxiv.orgresearchgate.netrsc.org

Determine the relative energies of intermediates and transition states, allowing for the identification of rate-determining steps and key intermediates. researchgate.netchemrxiv.orgresearchgate.net

Investigate the electronic structure and spin density distribution in various nickel complexes, aiding in the interpretation of spectroscopic data like EPR. acs.orgnih.gov

Understand the influence of ligands and additives on the reaction pathway and selectivity. nih.govresearchgate.net

Predict the favored regioselectivity and stereoselectivity of transformations. researchgate.netnih.govrsc.org

For example, DFT studies have been used to model ligand dissociation energetics, correlate them with experimental turnover frequencies, and investigate the mechanism of oxidative addition to Ni(I) species. nih.govresearchgate.netrsc.orgresearchgate.netchemrxiv.org Computational studies have also supported the understanding of radical intermediates and their role in catalytic cycles. oaepublish.comnih.gov

Catalytic Applications of Nibr2 Dme in Organic Synthesis and Polymerization

Nickel-Catalyzed Cross-Coupling Reactions

The dimethoxyethane adduct of nickel(II) bromide, NiBr2(dme), serves as a versatile and economically attractive precatalyst in a wide array of nickel-catalyzed cross-coupling reactions. Its utility is particularly pronounced in the formation of carbon-carbon bonds, a fundamental transformation in modern organic synthesis.

Scope and Limitations in C(sp2)-C(sp2), C(sp2)-C(sp3) Bond Formation (e.g., Suzuki, Kumada, Negishi-type reactions)

NiBr2(dme) has demonstrated considerable efficacy in mediating various cross-coupling reactions, including those of the Suzuki-Miyaura, Kumada-Corriu, and Negishi types. These reactions facilitate the formation of C(sp2)-C(sp2) and C(sp2)-C(sp3) bonds, which are crucial for the synthesis of biaryls, alkylarenes, and other important structural motifs.

Suzuki-Miyaura Coupling:

The nickel-catalyzed Suzuki-Miyaura reaction, which couples organoboron reagents with organic halides, has been successfully carried out using NiBr2(dme) as a precatalyst. This approach is particularly valuable for the coupling of aryl halides with arylboronic acids. The reactivity of aryl halides generally follows the trend of C-I > C-Br > C-Cl, consistent with the carbon-halogen bond dissociation energies. researchgate.net The use of NiBr2(dme) often allows for high yields under ambient conditions and can tolerate a good range of functional groups. researchgate.net

Interactive Data Table: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid Catalyzed by NiBr2

| Entry | Aryl Halide | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Bromoacetophenone | 4-Acetylbiphenyl | 92 |

| 2 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 90-91 |

| 3 | 1-Bromo-4-methoxybenzene | 4-Methoxybiphenyl | 88 |

Kumada Coupling:

In Kumada couplings, Grignard reagents serve as the nucleophilic partner. NiBr2(dme)-based catalytic systems have been shown to be effective for the cross-coupling of both aryl and alkyl Grignard reagents with organic halides. nih.govnih.govsemanticscholar.org A notable application is the coupling of tertiary alkylmagnesium halides with aryl bromides and triflates, which allows for the formation of sterically hindered quaternary carbon centers with a high degree of retention of configuration over isomerization. nih.govsemanticscholar.org

Interactive Data Table: Kumada Coupling of Alkyl Grignard Reagents with Aryl Bromides

| Entry | Alkyl Grignard Reagent | Aryl Bromide | Product | Yield (%) |

|---|---|---|---|---|

| 1 | tert-Butylmagnesium chloride | 4-Bromoanisole | 4-tert-Butylanisole | 90 |

| 2 | n-Octylmagnesium fluoride | p-Fluorophenylmagnesium bromide | 1-fluoro-4-octylbenzene | 33 |

Negishi Coupling:

The Negishi coupling utilizes organozinc reagents as nucleophiles and has been successfully catalyzed by systems derived from NiBr2(dme). princeton.edunih.govorganic-chemistry.org This methodology has proven effective for the coupling of secondary alkylzinc halides with aryl iodides, a transformation that can be challenging with palladium catalysts due to issues of isomerization and β-hydride elimination. organic-chemistry.org The use of nickel catalysis with appropriate nitrogen-based ligands can lead to high yields and excellent regioselectivity. organic-chemistry.org

Mechanistic Interrogations of Nickel-Mediated Cross-Coupling Cycles

The mechanistic pathways of nickel-catalyzed cross-coupling reactions are often more complex than their palladium-catalyzed counterparts and can involve a variety of nickel oxidation states, including Ni(0), Ni(I), Ni(II), and Ni(III). oaepublish.com While a definitive, universally applicable mechanism remains elusive and is often dependent on the specific reaction conditions (substrates, ligands, reductants), several key mechanistic proposals have been put forth and investigated through experimental and computational studies, including Density Functional Theory (DFT) calculations. oaepublish.comresearchgate.net

A commonly proposed catalytic cycle begins with the reduction of a Ni(II) precatalyst, such as NiBr2(dme), to a catalytically active Ni(0) species. This is typically achieved using a stoichiometric reductant like zinc or manganese. The Ni(0) species then undergoes oxidative addition with an organic halide (R-X) to form a Ni(II) intermediate (R-Ni-X). Following transmetalation with the organometallic nucleophile (R'-M), a diorganonickel(II) species (R-Ni-R') is formed. The final step is reductive elimination, which furnishes the cross-coupled product (R-R') and regenerates the Ni(0) catalyst.

However, evidence for alternative mechanisms involving Ni(I) and Ni(III) intermediates has been growing. oaepublish.com Radical pathways are also frequently implicated in nickel catalysis. oaepublish.com For instance, in some reductive cross-coupling reactions, a single electron transfer (SET) from a low-valent nickel species to an organic halide can generate a radical intermediate. DFT studies have suggested that for the reductive cross-coupling of aryl and alkyl bromides, the rate-limiting step can be the addition of a radical to a nickel complex. oaepublish.comresearchgate.net

Influence of Auxiliary Ligands and Reductants on Catalytic Performance and Selectivity

The choice of auxiliary ligand and reductant plays a crucial role in determining the efficiency, selectivity, and substrate scope of NiBr2(dme)-catalyzed cross-coupling reactions.

Auxiliary Ligands:

A wide variety of ligands have been employed in conjunction with NiBr2(dme), including phosphines, N-heterocyclic carbenes (NHCs), and nitrogen-based ligands such as bipyridines and terpyridines. organic-chemistry.orgnih.gov

Phosphine (B1218219) Ligands: Both monodentate and bidentate phosphine ligands have been extensively studied. nih.gov The steric and electronic properties of the phosphine ligand can significantly influence the outcome of the reaction. For example, in some Kumada couplings, the addition of PPh3 was found to hinder the reaction. nih.gov In contrast, hydroxyphosphine ligands have been shown to accelerate cross-coupling reactions of unreactive aryl electrophiles, potentially through the formation of a bimetallic nickel/magnesium species that facilitates the activation of the aryl-X bond. nih.gov

Nitrogen-Based Ligands: Bidentate and tridentate nitrogen ligands, such as 2,2'-bipyridine and terpyridine derivatives, are commonly used, particularly in reductive cross-coupling reactions. organic-chemistry.org These ligands can stabilize the nickel center and modulate its reactivity, leading to improved yields and selectivity. For instance, in the Negishi coupling of secondary alkylzinc halides, terpyridine ligands provided exceptional selectivity for the branched product over the linear isomer. organic-chemistry.org

Reductants:

Metallic zinc and manganese are the most commonly employed reductants in these reactions. Their primary role is to reduce the Ni(II) precatalyst to the active Ni(0) state and to regenerate the catalyst throughout the cycle. The choice between zinc and manganese can have a significant impact on the reaction outcome. nih.govnih.gov This is attributed to the differences in their redox potentials in organic solvents. nih.govnih.gov For example, in the cross-coupling of a vinyl acetate with an alkyl bromide, zinc was found to be a much more effective reductant than manganese, leading to a 93% yield compared to 18% with manganese. nih.gov Conversely, in the coupling of an aryl triflate with a benzylic alcohol, manganese gave a significantly higher yield (82%) than zinc (15%). nih.gov

Polymerization and Oligomerization Catalysis

NiBr2(dme) is a valuable precursor for the synthesis of well-defined nickel complexes that are active catalysts for olefin polymerization and oligomerization. By reacting NiBr2(dme) with appropriate ligands, a diverse range of catalytic systems can be generated, allowing for control over the resulting polymer or oligomer structure.

Ethylene (B1197577) Oligomerization and Polymerization: Control of Product Distribution and Molecular Weight

Catalytic systems derived from NiBr2(dme) are capable of converting ethylene into a range of products, from short-chain linear α-olefins (LAOs) to high molecular weight polyethylene. The distribution of these products and the molecular weight of the resulting polymers can be finely tuned by modifying the ligand structure, cocatalyst, and reaction conditions such as temperature and ethylene pressure.

For instance, α-diimine nickel complexes, often prepared from NiBr2(dme), are well-known for their ability to catalyze ethylene polymerization. researchgate.net By adjusting the steric bulk of the substituents on the ligand, it is possible to control the rate of chain transfer relative to chain propagation, thereby influencing the molecular weight of the polyethylene. researchgate.netrsc.org The use of cocatalysts, such as ethylaluminum sesquichloride (EASC) or methylaluminoxane (B55162) (MAO), is typically required to activate the nickel precatalyst. The ratio of the cocatalyst to the nickel complex can also impact the molecular weight of the polymer, with higher ratios sometimes leading to shorter polymer chains due to an increased rate of chain transfer. rsc.org

Interactive Data Table: Ethylene Polymerization with a Ni(II) Catalyst at Varying Temperatures

| Entry | Temperature (°C) | Activity (10^6 g PE (mol of Ni)^-1 h^-1) | Molecular Weight (Mw, kg mol^-1) |

|---|---|---|---|

| 1 | 20 | 3.82 | 1.75 |

| 2 | 30 | 2.51 | 1.63 |

| 3 | 40 | 1.33 | 1.24 |

In the realm of ethylene oligomerization, nickel-based catalysts can be designed to selectively produce linear α-olefins, which are important industrial commodities. berkeley.eduresearchgate.net The product distribution often follows a Schulz-Flory distribution. However, deviations from this distribution can occur, potentially due to confinement effects when the catalyst is supported within a porous material like a metal-organic framework. berkeley.edu

Mechanistic Aspects of Chain-Walking and Chain Transfer in Olefin Polymerization

A key feature of many late-transition metal catalysts, including certain nickel systems derived from NiBr2(dme), is their ability to undergo "chain-walking" during olefin polymerization. acs.orgresearchgate.net This process involves the migration of the metal center along the growing polymer chain via a series of β-hydride elimination and re-insertion steps. acs.org Chain-walking leads to the formation of branched polymer microstructures from a simple olefin monomer like ethylene. The degree of branching can be controlled by the interplay between the rates of chain propagation and chain-walking, which in turn is influenced by the ligand structure and reaction conditions. acs.org

Chain transfer is another critical mechanistic step that determines the molecular weight of the polymer. acs.org Common chain transfer pathways include β-hydride elimination to the monomer or metal center, and transfer to a cocatalyst or a chain transfer agent. acs.orgnih.govnih.gov The design of the ligand can have a profound impact on the rate of chain transfer. For example, ligands that create significant steric hindrance around the axial coordination sites of the nickel center can suppress associative chain transfer mechanisms, leading to the formation of higher molecular weight polymers. mdpi.com In some cases, α-olefins can act as effective chain transfer agents, leading to polymers with lower molecular weights but narrower molecular weight distributions. nih.govnih.gov

Synthesis of Polyolefins with Tunable Microstructures and Branching Patterns

The compound dibromo(1,2-dimethoxyethane)nickel(II), NiBr2(dme), serves as a crucial precursor for the synthesis of advanced nickel(II) catalysts, particularly those used in the production of polyolefins with highly controllable microstructures. nih.gov While not a direct catalyst itself, its reaction with specific organic ligands, most notably α-diimines, yields well-defined catalytic complexes. nih.govacs.orgrsc.orgrsc.org These resulting α-diimine nickel catalysts are renowned for their ability to polymerize ethylene into materials with a wide range of properties, from high-density plastics to amorphous elastomers, by carefully tuning the ligand architecture and polymerization conditions. researchgate.net

A key feature of these nickel-catalyzed systems is the "chain-walking" mechanism, which allows for the formation of branches along the polyethylene backbone using only ethylene as the monomer. researchgate.net This process enables precise control over the branching density, which in turn dictates the material's physical properties such as crystallinity, melting point, and mechanical strength. rsc.orgrsc.org Researchers have demonstrated that systematic modifications to the steric and electronic properties of the α-diimine ligand framework directly influence the catalytic activity and the resulting polymer's molecular weight and microstructure. acs.orgrsc.org

For instance, the introduction of bulky substituents on the aryl groups of the diimine ligand can lead to the production of higher molecular weight polyethylene with varying degrees of branching. frontiersin.org Conversely, adjusting the electronic nature of the ligand, such as by introducing electron-withdrawing or electron-donating groups, can modulate the rate of chain propagation versus chain walking, thereby fine-tuning the branching density. rsc.orgjlu.edu.cn This level of control has paved the way for the synthesis of polyethylene elastomers with exceptional properties, including high tensile strength and excellent strain recovery.

The synthesis of these active catalysts typically involves the straightforward reaction of NiBr2(dme) with the desired α-diimine ligand in a suitable solvent like dichloromethane (B109758). rsc.orgrsc.org Upon activation with a cocatalyst, commonly an aluminum alkyl compound such as ethylaluminium sesquichloride (EASC) or modified methylaluminoxane (MMAO), these complexes exhibit high catalytic activities for ethylene polymerization. rsc.org The choice of cocatalyst and its ratio to the nickel complex can also serve as a parameter to adjust the catalytic performance and polymer characteristics. rsc.org

The following table summarizes representative examples of α-diimine nickel catalysts derived from NiBr2(dme) and their performance in ethylene polymerization, highlighting the influence of ligand structure on the resulting polyethylene properties.

Table 1: Performance of NiBr2(dme)-Derived α-Diimine Nickel Catalysts in Ethylene Polymerization

| Catalyst Precursor | Ligand Type | Cocatalyst | Activity (10^6 g PE (mol Ni)⁻¹ h⁻¹) | Molecular Weight (Mw, kg/mol ) | Branching Density (branches/1000 C) | Polymer Type | Reference |

|---|---|---|---|---|---|---|---|

| NiBr2(dme) | 2,6-bis(bis(4-fluorophenyl)methyl)-4-methylaniline derived iminopyridine | EASC | High | 4.89 - 15.4 | 61 - 99 | Branched Polyethylene | rsc.org |

| NiBr2(dme) | Symmetrical α-diimine with varying steric hindrance | Et2AlCl or MMAO | up to 12 | High | Substantial | Polyethylene Elastomer | |

| NiBr2(dme) | 9-(arylimino)fluorenyl ligands | EASC | up to 3.15 | 1.04 - 1.66 | - | Low Molecular Weight PE | rsc.org |

| NiBr2(dme) | α-diimine with ether substituents | - | up to 10 | up to 598 | 22 - 92 | Branched Polyethylene | acs.org |

| NiBr2(dme) | N-terphenyl iminopyridyl ligands | Et2AlCl or Me2AlCl | Moderate | - | - | Polyolefin Elastomer | researchgate.net |

These findings underscore the versatility of NiBr2(dme) as a starting material for creating a diverse library of polymerization catalysts. The ability to systematically alter the ligand environment provides a powerful tool for chemists to design and synthesize polyolefins with tailored microstructures and branching patterns, meeting the demands for a wide array of material applications.

Carbonylative and Carbometallation Reactions (e.g., Acylzincation of Allenes)

While NiBr2(dme) is a prominent precatalyst in polymerization, its application in carbonylative and carbometallation reactions is less extensively documented, with research often focusing on other nickel sources. However, the fundamental reactivity of nickel complexes suggests the potential for NiBr2(dme) to serve as a precursor for catalytically active species in these transformations, often after in situ reduction to Ni(0).

Carbonylative reactions, which involve the incorporation of a carbon monoxide (CO) molecule into an organic substrate, are a powerful tool for synthesizing carbonyl-containing compounds. Nickel-catalyzed carbonylations are known for processes like the conversion of alkynes and imines into γ-lactams. In many of these systems, a nickel(0) species is the active catalyst, which can be generated from Ni(II) precursors. For instance, dinuclear nickel complexes have been shown to mediate the carbonylative rearrangement of norbornadiene. Although specific studies detailing the use of NiBr2(dme) are scarce, it is plausible that it could be reduced in the presence of a suitable reducing agent to generate the active Ni(0) species required for such catalytic cycles.

Carbometallation reactions involve the addition of an organometallic reagent across a carbon-carbon multiple bond. A specific example is the acylzincation of allenes, a process that would involve the addition of an acylzinc species to an allene, catalyzed by a transition metal. Nickel catalysts are effective in promoting related transformations, such as the three-component coupling of allenes, aryl iodides, and organozincs. In a study on the nickel-catalyzed three-component acylzincation of allenes, the active catalyst was prepared from Ni(acac)2 and DIBAL-H, but the principle of using a Ni(II) precursor to generate an active low-valent nickel catalyst is well-established. It is therefore conceivable that NiBr2(dme) could be employed in a similar capacity.

The utility of NiBr2(dme) in these areas hinges on its ability to be readily converted into the catalytically active low-valent nickel species under the reaction conditions. The lability of the dimethoxyethane (dme) ligand can facilitate substrate coordination and subsequent catalytic turnover. While direct, detailed research findings specifically employing NiBr2(dme) in acylzincation of allenes are not prominent in the literature, the established principles of nickel catalysis provide a strong basis for its potential application in these and other related carbonylative and carbometallation reactions. Further research would be needed to define the optimal conditions and scope for NiBr2(dme) in these transformations.

C-H Activation and Functionalization Reactions

The direct functionalization of otherwise inert C-H bonds is a primary objective in modern organic synthesis, offering a more atom-economical and efficient approach to constructing complex molecules. Nickel catalysis has emerged as a powerful strategy in this field, and NiBr2(dme) can serve as a valuable precatalyst for these transformations. rsc.orgfrontiersin.org The catalytic cycle for C-H activation often involves the generation of a low-valent nickel species that can cleave a C-H bond, typically with the assistance of a directing group on the substrate. rsc.org

NiBr2(dme) is an attractive Ni(II) source for these reactions due to its moderate reactivity and solubility. In many protocols, the Ni(II) precatalyst is reduced in situ to the active Ni(0) or Ni(I) catalyst. However, some C-H functionalization reactions can also proceed through Ni(II)/Ni(IV) catalytic cycles. The role of NiBr2(dme) is to provide a reliable source of nickel that can be readily converted into the catalytically competent species under the reaction conditions.

For example, nickel-catalyzed C-H alkylation has been achieved using various nickel sources, and the principles can be extended to systems employing NiBr2(dme). rsc.org These reactions often utilize a directing group to position the nickel catalyst in proximity to the targeted C-H bond, leading to the formation of a nickelacycle intermediate. rsc.org This intermediate can then react with an alkylating agent to form the desired C-C bond and regenerate the active nickel catalyst. While specific literature examples that exclusively use NiBr2(dme) for a broad range of C-H functionalizations are part of a larger body of work on nickel catalysis, its utility as a precursor is well-recognized. For instance, in some C-H alkylation reactions of benzoxazoles and benzothiazoles, an inexpensive NiBr2/CuI catalyst system has been shown to be effective. frontiersin.org

The following table presents a conceptual overview of the types of C-H functionalization reactions where a NiBr2(dme)-derived catalyst could be applied, based on established nickel-catalyzed methodologies.

Table 2: Potential Applications of NiBr2(dme) in C-H Functionalization Reactions

| Reaction Type | Substrate Class | Coupling Partner | Directing Group | Potential Role of NiBr2(dme) |

|---|---|---|---|---|

| C-H Alkylation | Aromatic amides, heterocycles | Alkyl halides, olefins | Pyridinyl, pyrimidinyl | Precursor to catalytically active Ni(0) or Ni(I) species |

| C-H Arylation | Arenes, heteroarenes | Aryl halides, pseudohalides | Bidentate directing groups | Source for generating Ni(II) intermediates in Ni(II)/Ni(IV) cycles |

| C-H Alkenylation | Aliphatic amides | Alkenes | Picolinamide | In situ generation of active nickel catalyst for migratory insertion |

The development of new ligands and reaction conditions continues to expand the scope of nickel-catalyzed C-H functionalization. The accessibility and stability of NiBr2(dme) make it a practical choice as a starting material for exploring these novel transformations. Future research will likely see more direct applications of this versatile nickel precursor in the development of efficient and selective C-H functionalization methodologies.

Electro- and Photoredox Catalysis Initiated by NiBr2(dme)

In recent years, the merger of nickel catalysis with electrochemistry and photoredox catalysis has opened up new frontiers in organic synthesis, enabling challenging cross-coupling reactions under mild conditions. NiBr2(dme), as a readily available and soluble Ni(II) salt, is a suitable precursor for generating the low-valent nickel species that are central to these catalytic cycles.

Electrochemical Reductive Coupling Reactions

In electrochemical nickel-catalyzed reactions, an electric current is used to drive the reduction of a Ni(II) precursor, like NiBr2(dme), to a catalytically active Ni(0) or Ni(I) species at the cathode. This low-valent nickel complex can then participate in oxidative addition with an organic halide, initiating the cross-coupling cycle. The key advantage of this approach is the ability to avoid the use of stoichiometric metallic or organometallic reducing agents, making the process more environmentally friendly and cost-effective.

While specific studies detailing the exhaustive use of NiBr2(dme) in a wide array of electrochemical couplings are still emerging, the fundamental principles are well-established with other nickel salts. For example, electrochemically enabled nickel-catalyzed aminations have been developed, which often suffer from limitations with certain substrates. The choice of the nickel precursor can influence the efficiency of the catalytic system. The labile dme ligand in NiBr2(dme) can be advantageous, potentially facilitating the initial reduction step and the subsequent coordination of substrates.

The general scheme for an electrochemical reductive coupling using a NiBr2(dme)-derived catalyst is as follows:

Initiation: Ni(II)Br2(dme) is reduced at the cathode to a Ni(0) species.

Oxidative Addition: The Ni(0) complex reacts with an organic electrophile (e.g., an aryl halide) to form a Ni(II) intermediate.

Transmetalation/Coupling: The Ni(II) intermediate reacts with a nucleophilic partner.

Reductive Elimination: The final product is formed, regenerating a Ni(II) species which can then be reduced again at the cathode to continue the catalytic cycle.

Enantioselective Variants with Chiral Ligands

A significant advancement in this field is the development of enantioselective transformations by employing chiral ligands that coordinate to the nickel center. In the context of electro- and photoredox catalysis, the in situ generation of the active nickel catalyst from NiBr2(dme) in the presence of a chiral ligand allows for the creation of asymmetric C-C or C-heteroatom bonds.

In photoredox/nickel dual catalysis, a photocatalyst, upon excitation by light, generates a potent reductant or oxidant that can engage with the nickel catalyst. For instance, an excited photocatalyst can reduce a Ni(II) complex, formed from NiBr2(dme) and a chiral ligand, to a Ni(I) or Ni(0) species. This low-valent chiral nickel complex can then proceed through an enantioselective cross-coupling pathway.

Recent research has highlighted the challenges in such dual catalytic systems, including catalyst deactivation through the formation of nickel-black, particularly with electron-rich aryl halides. The careful selection of the photocatalyst, solvent, and nickel precursor is crucial to mitigate these side reactions. While NiBr2·3H2O is mentioned in some studies, the anhydrous and well-defined nature of NiBr2(dme) makes it an excellent candidate for developing reproducible and efficient enantioselective protocols.

The development of enantioselective variants using NiBr2(dme) as a precatalyst is a promising area of research. The ability to combine the mild reaction conditions of electro- and photoredox catalysis with the power of asymmetric nickel catalysis holds significant potential for the synthesis of chiral molecules of pharmaceutical and materials science interest.

Nibr2 Dme As a Precursor for Advanced Materials and Other Nickel Complexes

Synthesis of Novel Nickel(0), Nickel(I), and Nickel(III) Coordination Compounds

NiBr2(dme) is primarily recognized as a precursor for synthesizing a variety of nickel(II) complexes. sigmaaldrich.comsigmaaldrich.com The coordination geometry around the nickel center in these resulting complexes can vary, including tetrahedral, square planar, and distorted square planar arrangements, depending on the specific ligands employed.

One notable application is the reaction of NiBr2(dme) with didentate ligands, such as substituted bis(pyrazolyl)methane ligands. This straightforward procedure allows for the synthesis of nickel(II) complexes with the general formula [NiBr2{RCH(3,5-Me2pz)2}], where R can represent groups like SiMe3, CH2Ph, or Fréchet-type dendritic wedges of different generations. rsc.orgpsu.edunih.gov X-ray diffraction studies on one such complex, where R = CH2Ph, revealed a tetrahedral environment around the nickel center, with coordination to two bromine atoms and two nitrogen atoms from the ligand. rsc.orgpsu.edunih.gov

NiBr2(dme) also reacts with alpha-diimine ligands. For instance, the reaction with 2-pyridinal-methyl-N-2,6-diisopropylphenylimine (L) in a 1:1 molar ratio yields nickel(II) complexes such as NiBr2(L) and [NiBrL2]Br. researchgate.net These alpha-diimine nickel(II) complexes can exhibit various coordination modes, including four-coordinate mononuclear, five-coordinate mononuclear, five-coordinate dinuclear, and six-coordinate polymeric frameworks, as determined by X-ray crystallography. researchgate.net

Furthermore, NiBr2(dme) has been employed in the synthesis of dicationic nickel(II) salts. The reaction between NiBr2(DME) and chelating N-heterocyclic carbenes can lead to the formation of complexes with a square-planar geometry at the nickel atom. york.ac.uk

While NiBr2(dme) is a Ni(II) compound, it plays a role as a precatalyst in various reactions where nickel species in other oxidation states (Ni(0), Ni(I), and Ni(III)) are proposed as intermediates within catalytic cycles. chinesechemsoc.org For example, in nickel-catalyzed reductive cross-coupling reactions, Ni(0) species can undergo oxidative addition to form Ni(II) complexes, Ni(I) can react with aryl bromides to generate Ni(III) complexes, and reductive elimination from Ni(III) can yield Ni(I) species. chinesechemsoc.org However, the synthesis and isolation of discrete, novel coordination compounds of Ni(0), Ni(I), or Ni(III) directly from NiBr2(dme) as the target product are less commonly reported compared to its use in synthesizing Ni(II) complexes or generating these other oxidation states catalytically in situ.

Preparation of Heterogeneous Nickel Catalysts via Deposition or Supporting Strategies

NiBr2(dme) serves as a valuable precursor for the preparation of heterogeneous nickel catalysts, primarily through strategies involving the supporting of nickel complexes derived from NiBr2(dme) onto solid materials. chemimpex.com This approach leverages the well-defined nature of coordination complexes to create supported catalytic species.

A key method involves the heterogenization of alpha-diimine nickel(II) complexes, which are synthesized using NiBr2(DME) as a starting material. researchgate.netrsc.org These complexes can be effectively supported on materials such as spherical MgCl2. researchgate.net The supporting process can occur through dative attachment of the nickel complex onto the support surface, allowing for the creation of heterogeneous precatalysts. researchgate.netrsc.org For instance, α-diimine ligands with hydroxyl functionality can be synthesized and subsequently reacted with NiBr2(DME) to form nickel(II) complexes. researchgate.net These complexes can then be attached to spherical MgCl2 particles, resulting in supported catalysts that have been investigated for applications like ethylene (B1197577) polymerization. researchgate.netresearchgate.net

This strategy of supporting well-defined nickel complexes derived from NiBr2(dme) allows for the creation of heterogeneous catalysts with potentially controlled structures and properties, offering advantages in terms of catalyst recovery and performance in various catalytic processes. researchgate.netrsc.org

Formation of Nickel Nanoparticles and Nanostructured Materials

NiBr2(dme) is recognized as a precursor in the field of materials science, particularly for the formation of nickel-containing thin films and other nanostructured materials. evitachem.comchemimpex.comsigmaaldrich.comsigmaaldrich.com Its use in the deposition of nickel-containing thin films is a significant application, contributing to the development of materials used in electronics and coatings. evitachem.comsigmaaldrich.com

The compound's properties make it suitable for processes that lead to the formation of nanostructured devices. chemimpex.com While the direct synthesis of discrete nickel nanoparticles from NiBr2(dme) through methods like chemical reduction in solution is not as extensively documented in the provided sources compared to other nickel salts, its role as a precursor for thin film deposition clearly falls under the scope of forming nanostructured materials. Thin films, by definition, possess nanoscale dimensions in at least one direction.

The deposition of nickel-containing thin films using NiBr2(dme) allows for the controlled placement and formation of nickel-based materials on various substrates, which is crucial for applications requiring precise material properties at the nanoscale. evitachem.comsigmaaldrich.com

Theoretical and Computational Investigations of Nibr2 Dme and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) calculations are widely used to investigate the electronic structure and bonding within NiBr2(dme) and related nickel complexes. DFT provides insights into the distribution of electrons, the nature of chemical bonds, and the relative energies of different electronic states.

Studies utilizing DFT have explored the electronic structure of nickel complexes derived from NiBr2(dme), shedding light on how different ligands influence the metal center. For instance, DFT studies on nickel(II) complexes with (amino)pyridine ligands, synthesized using [NiBr2(DME)], offered valuable information about reactivity trends in ethylene (B1197577) oligomerization reactions. rsc.org DFT calculations have also been employed to understand the electronic structure and bonding in inverse sandwich cyclobutadiene (B73232) dinickel complexes synthesized from NiBr2, revealing antiferromagnetic coupling between nickel centers and electron back donation. researchgate.net Furthermore, DFT has been applied to analyze the electronic structure and bonding in nickel(II)-based building blocks with Schiff base derivatives, confirming square planar geometry around the Ni(II) center in several complexes. mdpi.com

DFT calculations can also help determine the spin state of the nickel center. For Ni(II) complexes, both paramagnetic high-spin (S=1) and diamagnetic low-spin (S=0) states are possible, and DFT can help identify the favored spin state. mdpi.com

Prediction and Interpretation of Spectroscopic Signatures (e.g., UV-Vis, EPR, NMR chemical shifts)

Computational methods are valuable tools for predicting and interpreting spectroscopic data, providing a link between theoretical models and experimental observations.

UV-Vis spectroscopy can be used to confirm coordination changes in nickel complexes. nih.gov Computational studies can aid in interpreting the observed absorption peaks and their shifts upon ligand binding or changes in the electronic structure. acs.org

Electron Paramagnetic Resonance (EPR) spectroscopy is useful for studying paramagnetic nickel species, such as those with a Ni(I) or Ni(III) center, or high-spin Ni(II). caltech.edulehigh.edu DFT calculations can support the interpretation of EPR spectra by analyzing the spin density distribution and predicting g-values, helping to determine if the unpaired electron density is primarily located on the metal center or the ligand. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the local chemical environment of atoms. For diamagnetic nickel complexes (S=0), computational prediction of NMR chemical shifts can assist in structural characterization and confirmation. mdpi.comacs.org In the case of paramagnetic nickel complexes, the NMR spectra can be significantly shifted and broadened, and computational approaches can help in understanding these effects. lehigh.edu

Computational Studies of Reaction Mechanisms, Transition States, and Energetics

Computational chemistry is a powerful tool for investigating reaction mechanisms catalyzed by NiBr2(dme)-derived complexes, identifying transition states, and calculating the associated energy barriers and reaction energetics. This provides detailed insights into how these reactions proceed at the molecular level.

DFT calculations have provided mechanistic insights into various reactions catalyzed by NiBr2(dme) or related nickel complexes. For example, DFT studies have been used to investigate the mechanisms of nickel-catalyzed reductive cross-coupling reactions, including oxidative addition, transmetalation, and reductive elimination steps. oaepublish.comoaes.ccd-nb.info These studies can identify rate-determining steps and the energetics of different pathways, such as radical chain mechanisms or stepwise single-electron transfer processes. oaepublish.comoaes.ccd-nb.info